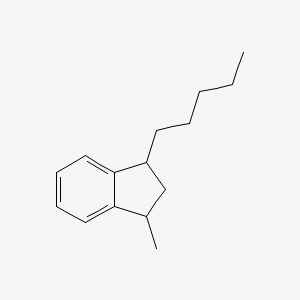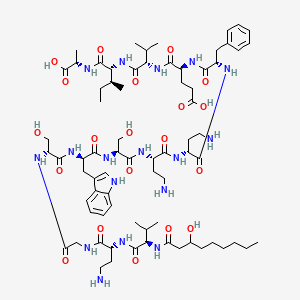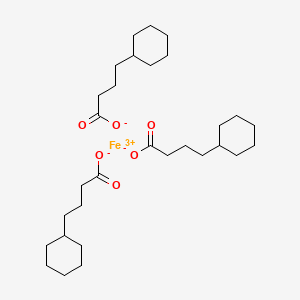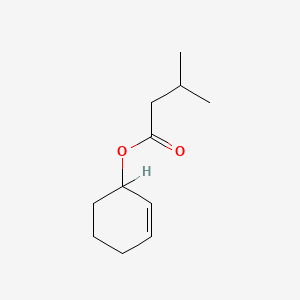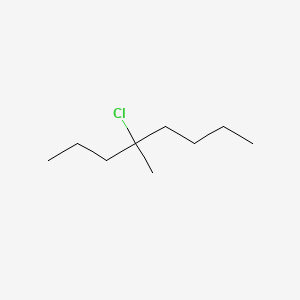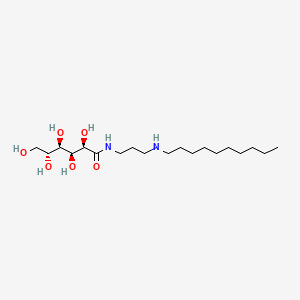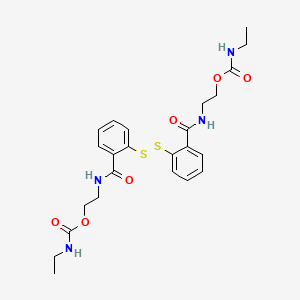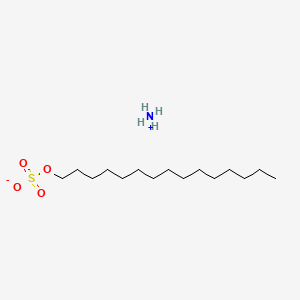
Ammonium pentadecyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium pentadecyl sulphate is an organic compound with the molecular formula C15H35NO4S. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium pentadecyl sulphate can be synthesized through the reaction of pentadecyl alcohol with sulfuric acid, followed by neutralization with ammonium hydroxide. The reaction typically proceeds as follows:
Esterification: Pentadecyl alcohol reacts with sulfuric acid to form pentadecyl sulfate.
Neutralization: The pentadecyl sulfate is then neutralized with ammonium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may include steps such as distillation and crystallization to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium pentadecyl sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Pentadecyl alcohol.
Substitution: Various substituted ammonium compounds.
Applications De Recherche Scientifique
Ammonium pentadecyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It is employed in the study of cell membranes and as a detergent in protein purification.
Industry: It is used in the formulation of cleaning agents, shampoos, and other personal care products.
Mécanisme D'action
The mechanism of action of ammonium pentadecyl sulphate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to interact with and disrupt cell membranes. This property makes it effective as a detergent and in applications requiring the solubilization of hydrophobic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium dodecyl sulphate
- Ammonium tetradecyl sulphate
- Ammonium hexadecyl sulphate
Comparison
Ammonium pentadecyl sulphate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring strong surfactant properties. Compared to shorter or longer chain analogs, it offers optimal performance in terms of solubility and interaction with biological membranes.
Propriétés
Numéro CAS |
81628-41-3 |
|---|---|
Formule moléculaire |
C15H35NO4S |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
azanium;pentadecyl sulfate |
InChI |
InChI=1S/C15H32O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18;/h2-15H2,1H3,(H,16,17,18);1H3 |
Clé InChI |
VBYZRNAGPMDLCX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


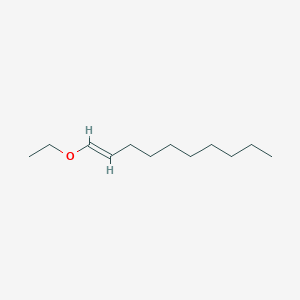
arsanium bromide](/img/structure/B15176074.png)
